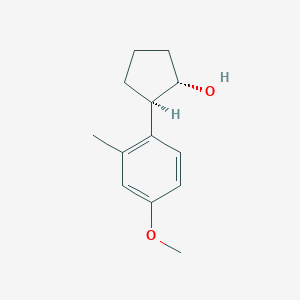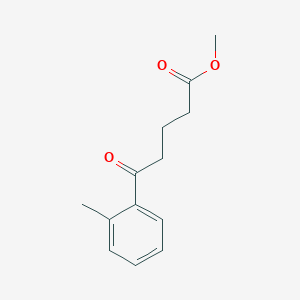
(2-Isopropylphenyl)(pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropylphenyl)(pyridin-2-yl)methanol is an organic compound that features both an isopropyl-substituted phenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 2-isopropylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 2-isopropylbenzylmagnesium bromide reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.
Reaction Conditions:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalyst: Magnesium turnings and bromobenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process typically includes:
- Preparation of the Grignard reagent on a large scale.
- Reaction with pyridin-2-ylmethanol under controlled conditions.
- Purification through distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylphenyl)(pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitration with nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (2-Isopropylphenyl)(pyridin-2-yl)methanone
Reduction: (2-Isopropylphenyl)(pyridin-2-yl)methane
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-Isopropylphenyl)(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Isopropylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heteroaromatic rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. Additionally, the methanol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-Isopropylphenyl)(pyridin-2-yl)methanone: The oxidized form of (2-Isopropylphenyl)(pyridin-2-yl)methanol, which has similar structural features but different reactivity and applications.
(2-Isopropylphenyl)(pyridin-2-yl)methane: The reduced form, which lacks the hydroxyl group and exhibits different chemical properties.
(2-Isopropylphenyl)(pyridin-2-yl)ethanol: A homologous compound with an additional carbon in the alcohol chain, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to its combination of an isopropyl-substituted phenyl group and a pyridinyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-propan-2-ylphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-7-3-4-8-13(12)15(17)14-9-5-6-10-16-14/h3-11,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBSQZILRQNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992879.png)









